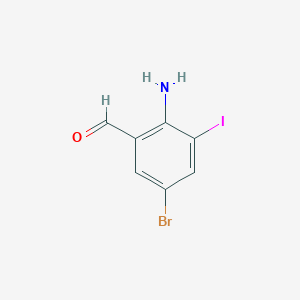
2-Amino-5-bromo-3-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-3-iodobenzaldehyde is a halogenated aromatic compound with significant importance in organic synthesis and medicinal chemistry. The compound’s structure features an amino group, bromine, and iodine atoms attached to a benzaldehyde ring, making it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-iodobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 2-amino-benzaldehyde. The process includes:
Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-3-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Condensation Reactions: The aldehyde group can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Indole Derivatives: Formed through cyclization reactions.
Substituted Benzaldehydes: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-3-iodobenzaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules, including heterocycles and natural product analogs.
Biology: Used in the development of bioactive compounds with potential therapeutic applications.
Medicine: Investigated for its role in drug discovery and development, particularly in designing molecules with anticancer, antiviral, and antimicrobial properties.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromo-3-iodobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
- 2-Bromo-5-iodobenzaldehyde
Uniqueness
2-Amino-5-bromo-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of amino, bromine, and iodine groups allows for diverse chemical transformations and applications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C7H5BrINO |
|---|---|
Peso molecular |
325.93 g/mol |
Nombre IUPAC |
2-amino-5-bromo-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H5BrINO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
Clave InChI |
WZJYTCBHIWMEJF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)N)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


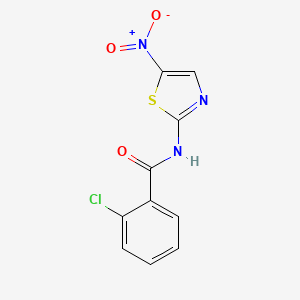
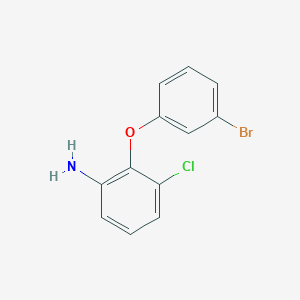

![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)

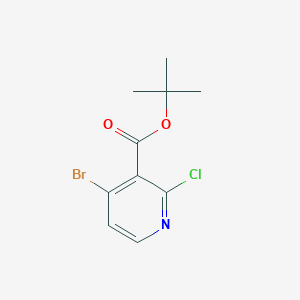


![6-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13931176.png)
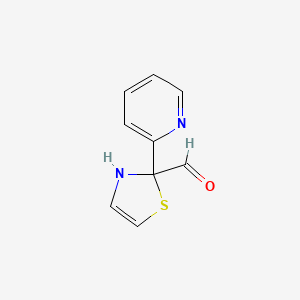
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
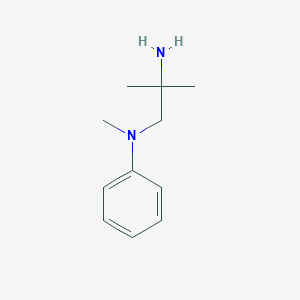
![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
